3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine
Description
Propriétés
IUPAC Name |
3-bromo-5,7-dimethyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN7S/c1-10-8-11(2)23-14(17)13(19-15(23)18-10)9-25-16-20-21-22-24(16)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEUXTWJWWCEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=C(N12)Br)CSC3=NN=NN3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the class of imidazo[1,2-a]pyrimidines, which are known for their diverse pharmacological properties. The synthesis typically involves the reaction of 1-phenyl-1H-tetrazole derivatives with thioether and imidazopyrimidine precursors. Various synthetic routes have been explored to optimize yield and purity, including condensation reactions and metalation-fluorination techniques .
Table 1: Summary of Synthesis Methods
Antimicrobial Properties
Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial activity. For instance, compounds similar to 3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest moderate to strong antibacterial effects .
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition studies revealed competitive inhibition profiles, indicating that it may serve as a lead compound for developing treatments for neurodegenerative diseases .
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various imidazo derivatives, 3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine was tested against Pseudomonas aeruginosa. The results showed an MIC of 25 µg/mL, comparable to standard antibiotics like streptomycin .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of this compound. It demonstrated an IC50 value of 0.212 µM against MAO-B (Monoamine oxidase B), highlighting its potential for treating conditions like Parkinson's disease .
The biological activity of 3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and function.
- Enzyme Interaction : Binding affinity towards AChE and BuChE suggests a mechanism involving competitive inhibition at the active sites of these enzymes.
Applications De Recherche Scientifique
Overview
3-Bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its applications across various fields, particularly in drug development and therapeutic interventions.
Anticancer Activity
Tetrazole derivatives, including the compound , have been shown to exhibit potent anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth through various mechanisms:
- Mechanism of Action : Some studies suggest that tetrazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation .
- Case Studies : In vitro studies have demonstrated that related compounds significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) with IC50 values in the micromolar range .
Antimicrobial Properties
Research has indicated that imidazo[1,2-a]pyrimidines possess antimicrobial activity against a range of pathogens. The presence of the tetrazole group enhances this activity:
- Spectrum of Activity : Compounds similar to 3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
Neurological Applications
Tetrazole-containing compounds have been explored for their potential in treating neurological disorders:
- Anticonvulsant Effects : Some derivatives have demonstrated anticonvulsant properties in animal models, suggesting their potential use in epilepsy treatment .
Synthesis and Derivatives
The synthesis of 3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine typically involves multi-step reactions including bromination and thiolation processes. The synthesis pathway is crucial for optimizing yield and purity for biological testing.
| Synthesis Step | Reaction Type | Conditions |
|---|---|---|
| Bromination | Electrophilic substitution | Room temperature |
| Thiolation | Nucleophilic substitution | Elevated temperature |
| Purification | Column chromatography | Gradient elution |
Comparaison Avec Des Composés Similaires
Implications :
- The Schiff base’s imine group may confer pH-dependent reactivity, whereas the target’s bromine and tetrazole enhance stability and target specificity.
Nitrobenzoxazole-Functionalized Analog
Compound : 2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole
Key Differences :
| Feature | Target Compound | Nitrobenzoxazole Analog |
|---|---|---|
| C2 Substituent | Tetrazole-thio-methyl | Nitrobenzoxazole-thio-methyl |
| Functional Groups | Tetrazole (H-bond donor/acceptor) | Nitro (electron-withdrawing) |
| Molecular Formula | C₁₆H₁₄BrN₇S (est.) | C₁₄H₈BrN₅O₃S |
| Molar Mass | ~450 g/mol (est.) | 406.21 g/mol |
Implications :
- The nitro group in the analog may increase oxidative stress in biological systems, whereas the target’s tetrazole could improve solubility and binding affinity.
- The analog’s benzoxazole core might engage in stacking interactions distinct from the tetrazole’s ionic interactions .
Triazolo-Pyrimidinone Derivative
Compound : 6-[4-[5-Bromo-3-(1H-tetrazol-5-yl)-2-furyl]benzyl]-5-hydroxy-7-propyl-1,2,4-triazolo[1,5-a]pyrimidine
Key Differences :
| Feature | Target Compound | Triazolo-Pyrimidinone |
|---|---|---|
| Core Structure | Imidazo[1,2-a]pyrimidine | Triazolo[1,5-a]pyrimidine |
| Substituents | 5,7-dimethyl; phenyltetrazole | Bromo-furyl; propyl; hydroxy |
| Bioactivity | Hypothesized kinase inhibition | Potential adenosine receptor modulation |
Implications :
- The triazolo core may alter electron distribution and binding pocket compatibility compared to the imidazo scaffold.
- Both compounds share bromine and tetrazole groups, suggesting overlapping applications in targeting nucleotide-binding proteins .
Tetrahydropyrimidine Ester Derivative
Compound : Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Key Differences :
| Feature | Target Compound | Tetrahydropyrimidine Ester |
|---|---|---|
| Core Saturation | Aromatic imidazo[1,2-a]pyrimidine | Partially saturated tetrahydropyrimidine |
| Substituents | Bromine, methyl, tetrazole | Thiophene, ester, ketone |
| Conformation | Planar (aromatic) | Flexible (non-aromatic) |
Implications :
- The target’s aromatic core may facilitate DNA intercalation or rigid protein binding, whereas the ester and ketone in the analog could enable prodrug strategies or hydrolytic activation .
Q & A
Q. How to scale up synthesis while maintaining reproducibility?
- Methodological Answer :
- Process optimization : Replace batch reactions with flow chemistry (microreactors) for better heat/mass transfer.
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.
- Quality control : Implement PAT (Process Analytical Technology) guidelines for consistent intermediate purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
